molecular formula C11H9ClO3 B3316245 3-Chloro-4-methoxy-6-methyl-2H-chromen-2-one CAS No. 95359-57-2

3-Chloro-4-methoxy-6-methyl-2H-chromen-2-one

Cat. No. B3316245
CAS RN: 95359-57-2
M. Wt: 224.64 g/mol
InChI Key: CCBSQYZPJHICCR-UHFFFAOYSA-N
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Description

“3-Chloro-4-methoxy-6-methyl-2H-chromen-2-one” is a derivative of 2H/4H-chromene , an important class of heterocyclic compounds with versatile biological profiles . These compounds have a simple structure and mild adverse effects . They are known for their numerous biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .


Synthesis Analysis

Researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs . These methods are carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts . For example, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one .


Molecular Structure Analysis

The molecular structure of 2H/4H-chromene derivatives depends on the arrangement of sp3 carbon associated with the ring oxygen . 4H-chromen-4-one and 2H-chromen-2-one patterns are tracked once sp3 carbon is substituted by a carbonyl function .


Chemical Reactions Analysis

The chemical reactions of 2H/4H-chromene derivatives are versatile and can lead to the preparation of critical polyfunctionalized heterocyclic systems . These compounds have been used as starting points towards a wide scale of five and six-membered heterocyclic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2H/4H-chromene derivatives can vary. For example, one derivative was found as yellow crystals with a melting point above 350°C . The IR (KBr) cm –1 showed absorption bands at 1690, 1680 (C=O) of lactone and ketone .

Mechanism of Action

The mechanism of action of 2H/4H-chromene derivatives is diverse and depends on their specific biological activity . For example, some derivatives have been tested for anti-HIV, anticancer, antimicrobial, antitumor, antioxidant, anti-Alzheimer, antituberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Future Directions

The future directions in the research of 2H/4H-chromene derivatives include the development of novel and more practical methods for synthesizing these compounds . This is due to their significant biological and pharmaceutical properties . Additionally, these compounds are being investigated for their potential as new drug candidates .

properties

IUPAC Name

3-chloro-4-methoxy-6-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-6-3-4-8-7(5-6)10(14-2)9(12)11(13)15-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBSQYZPJHICCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methoxy-6-methyl-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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